2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a complex structure with a fluorobenzyl group, an isoquinoline moiety, and a morpholinoethanone group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the isoquinoline core The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst
The final step involves the formation of the morpholinoethanone group, which can be introduced through a nucleophilic addition reaction. This step requires the use of morpholine and an appropriate electrophile, such as an acyl chloride or anhydride, under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile
- 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide
- 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid
Uniqueness
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone is unique due to its specific structural features, such as the presence of the morpholinoethanone group, which distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-17-6-4-16(5-7-17)14-28-20-3-1-2-19-18(20)8-9-24-22(19)29-15-21(26)25-10-12-27-13-11-25/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOSUOLWDRJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC3=C2C=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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